2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide
Brand Name: Vulcanchem
CAS No.: 1903080-12-5
VCID: VC5239032
InChI: InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-14-4-1-2-5-17(14)26-19)21-11-13-7-8-20-15(10-13)16-6-3-9-24-16/h1-10H,11-12H2,(H,21,23)
SMILES: C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CC=CS4
Molecular Formula: C19H15N3OS3
Molecular Weight: 397.53

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide

CAS No.: 1903080-12-5

Cat. No.: VC5239032

Molecular Formula: C19H15N3OS3

Molecular Weight: 397.53

* For research use only. Not for human or veterinary use.

2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide - 1903080-12-5

Specification

CAS No. 1903080-12-5
Molecular Formula C19H15N3OS3
Molecular Weight 397.53
IUPAC Name 2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]acetamide
Standard InChI InChI=1S/C19H15N3OS3/c23-18(12-25-19-22-14-4-1-2-5-17(14)26-19)21-11-13-7-8-20-15(10-13)16-6-3-9-24-16/h1-10H,11-12H2,(H,21,23)
Standard InChI Key MWYXUYOZVCWVTD-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)SCC(=O)NCC3=CC(=NC=C3)C4=CC=CS4

Introduction

Structural and Crystallographic Characteristics

The molecular architecture of 2-(1,3-benzothiazol-2-ylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}acetamide features a benzothiazole core linked via a sulfanyl group to an acetamide moiety, which is further substituted by a [2-(thiophen-2-yl)pyridin-4-yl]methyl group. While direct crystallographic data for this specific compound are unavailable, structural analogs provide critical insights. For instance, the closely related compound 2-(benzo[ d]thiazol-2-ylthio)-N- o-tolylacetamide crystallizes in a monoclinic system (space group P2₁/n) with unit cell parameters a = 4.7957 Å, b = 27.496 Å, c = 10.9906 Å, and β = 97.048° . The benzothiazole and benzene rings in this analog form a dihedral angle of 75.5°, while the acetamide group twists 47.7° relative to the aromatic ring . These geometric features suggest that the target compound’s pyridine and thiophene substituents may introduce additional steric and electronic effects, potentially altering packing interactions and crystal symmetry.

Key bond lengths observed in analogs include:

  • C(sp²)–S: 1.745 Å (benzothiazole-thioether linkage)

  • C(sp³)–S: 1.812 Å (acetamide-thioether bond)

Such bond length disparities arise from π-conjugation in the benzothiazole system, a phenomenon likely conserved in the target compound. Hirshfeld surface analyses of similar structures reveal dominant H···H (46.7%), S···H (15.2%), and O···H (10.3%) interactions, underscoring the role of van der Waals forces and hydrogen bonding in crystal stabilization .

Synthetic Strategies and Reaction Pathways

The synthesis of benzothiazole-acetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2-(benzo[ d]thiazol-2-ylthio)-N- o-tolylacetamide is synthesized via refluxing benzo[ d]thiazol-2-thiol with 2-methylphenyl carbamic chloride in ethanol . Adapting this methodology, the target compound could be synthesized through the reaction of 1,3-benzothiazole-2-thiol with a pre-functionalized acetamide intermediate containing the [2-(thiophen-2-yl)pyridin-4-yl]methyl group.

Spectroscopic and Computational Characterization

While experimental spectroscopic data for the target compound remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra of analogous compounds provide predictive benchmarks. For example:

  • IR: Strong absorption at ~1680 cm⁻¹ (C=O stretch of acetamide) .

  • ¹H NMR: Resonances at δ 2.35 ppm (CH₃ of o-tolyl group) and δ 7.2–8.1 ppm (aromatic protons) .

In the target compound, the pyridyl and thiophenyl protons are expected to appear as multiplet signals in the δ 7.5–8.5 ppm range, while the methylene group (CH₂) linking the acetamide and pyridine may resonate near δ 4.3 ppm. Density functional theory (DFT) studies on related benzothiazole derivatives reveal HOMO-LUMO gaps of ~4.2 eV, indicative of moderate electronic stability . Computational modeling could further predict nonlinear optical properties, as demonstrated in rhodium(I)-N-heterocyclic carbene complexes .

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